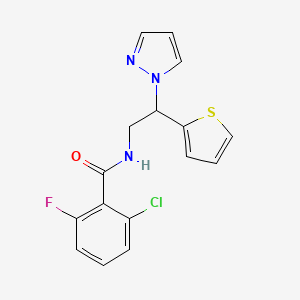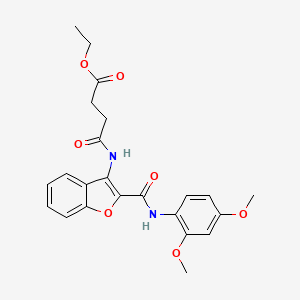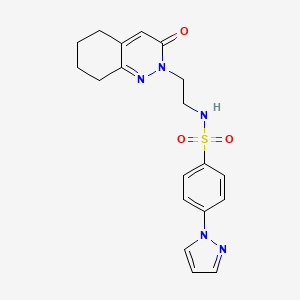
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its polycyclic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
Initial Precursors and Intermediates: : The synthesis begins with the preparation of 3-oxo-5,6,7,8-tetrahydrocinnoline. This is typically achieved through a multistep process involving cyclization reactions.
Cinnoline Functionalization: : The cinnoline derivative is functionalized with an ethyl group at the 2-position. This step often requires specific conditions such as strong bases or metal catalysts to facilitate the reaction.
Sulfonamide Formation: : The final step involves coupling the functionalized cinnoline with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. This step requires a base like triethylamine and a solvent like dichloromethane to ensure successful sulfonamide bond formation.
Industrial Production Methods: Industrial production might involve optimizing these reactions for scale, utilizing continuous flow chemistry, or employing microwave-assisted synthesis to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the pyrazole or cinnoline rings. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: : Reduction reactions may target the keto group in the cinnoline ring, using reagents like sodium borohydride.
Substitution: : The aromatic sulfonamide and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions. Typical reagents include halides for nucleophilic substitution.
Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride, lithium aluminum hydride in dry solvents like THF.
Substitution: : Halides, bases like sodium hydride, and solvents like DMF or DMSO.
Major Products
Oxidation and reduction typically lead to modified versions of the parent compound, retaining the core structure but with functional group changes.
Substitution can introduce diverse groups, resulting in compounds with potential novel properties.
科学的研究の応用
Chemistry: : The compound's multi-functional groups make it a valuable intermediate in the synthesis of complex molecules.
Biology: : Studies may explore its interaction with biological targets due to the presence of sulfonamide and heterocyclic moieties, known for bioactivity.
Medicine: : Potential pharmacological properties, including antimicrobial or anti-inflammatory effects, are of interest due to the sulfonamide component.
Industry: : Uses in material science, potentially contributing to the development of new polymers or dyes.
作用機序
While the specific mechanism of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide may vary based on its application, general mechanisms involve:
Molecular Targets: : Sulfonamides typically inhibit enzymes like dihydropteroate synthase in bacteria.
Pathways: : Disruption of folate synthesis in microbes, or modulation of specific signaling pathways in eukaryotic cells.
類似化合物との比較
Similar compounds include:
Sulfonamides: : Such as sulfamethoxazole, differing mainly in the heterocyclic group attached.
Cinnoline derivatives: : Like 3-cinnolinecarboxylic acid, which lacks the pyrazole and sulfonamide groups.
Uniqueness: : N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to its hybrid structure incorporating cinnoline, pyrazole, and sulfonamide functionalities, offering a unique combination of reactivity and potential bioactivity.
特性
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c25-19-14-15-4-1-2-5-18(15)22-24(19)13-11-21-28(26,27)17-8-6-16(7-9-17)23-12-3-10-20-23/h3,6-10,12,14,21H,1-2,4-5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLLETSGGGACQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
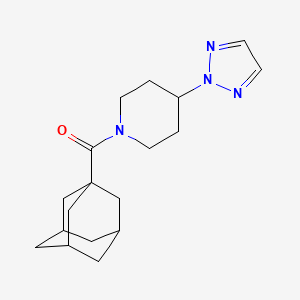
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2747789.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2747792.png)
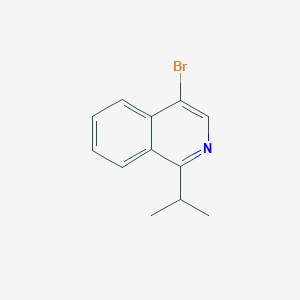
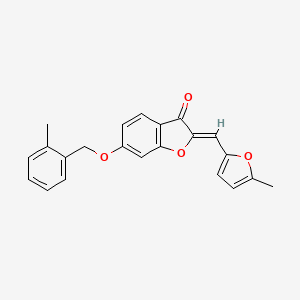
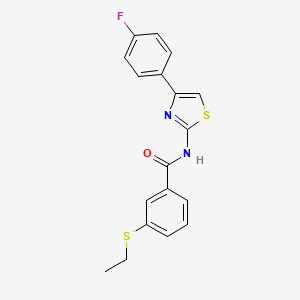
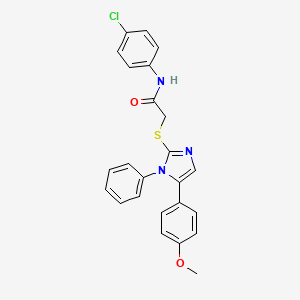
![benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate](/img/structure/B2747800.png)
![3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2747802.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2747804.png)
amino]-2,4-dioxo-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2747806.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2747807.png)
